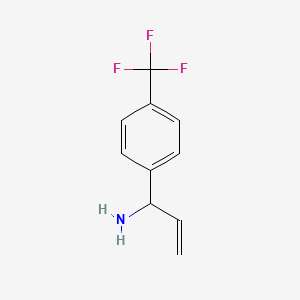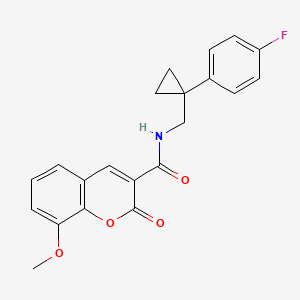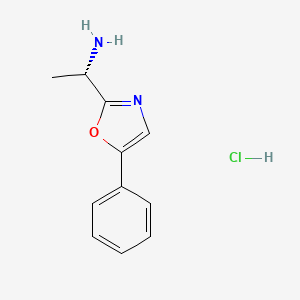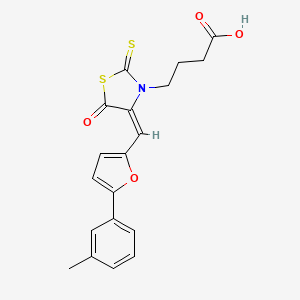![molecular formula C22H19N5OS B2730686 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 483293-69-2](/img/structure/B2730686.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is an intricate organic compound, notable for its unique structural features. It combines elements from the quinoline, pyrazolopyrimidine, and thioether classes, creating a molecule with significant potential in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The quinoline moiety can be constructed via a Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent. The pyrazolopyrimidine moiety is usually synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives. Finally, these components are linked together via thioether formation, typically involving a nucleophilic substitution reaction where a halogenated precursor reacts with a thiol under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone would follow similar routes, optimized for yield and cost-efficiency. This often includes continuous flow reactions, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the quinoline and pyrazolopyrimidine rings, leading to the formation of N-oxides.
Reduction: : Hydrogenation can reduce the double bonds within the rings, affecting the overall structure and properties.
Substitution: : The thioether linkage provides a site for further functionalization through nucleophilic substitution reactions.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Palladium on carbon, sodium borohydride.
Nucleophiles: : Thiols, amines, and alkoxides for substitution reactions.
Major Products Formed: The major products vary depending on the reaction conditions, but common derivatives include N-oxides, hydrogenated quinolines, and various substituted thioethers.
科学研究应用
Chemistry: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is used in synthetic chemistry for creating complex molecular architectures. Its functional groups allow for a wide range of chemical modifications, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests interactions with various biological targets, which can be harnessed for drug development, particularly in areas like cancer, inflammation, and infectious diseases.
Medicine: Medically, it’s explored for its role in the development of therapeutic agents. The combination of quinoline and pyrazolopyrimidine elements hints at possible antimicrobial and antineoplastic properties, making it a candidate for further pharmaceutical research.
Industry: In industrial applications, this compound can be used in the design of novel materials, including polymers and coatings, owing to its stable structure and reactivity profile.
作用机制
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety often intercalates with DNA, disrupting replication, while the pyrazolopyrimidine structure is known to inhibit kinases, impacting signal transduction pathways. This dual mechanism can induce cell cycle arrest and apoptosis in cancer cells, among other effects.
相似化合物的比较
Unique Characteristics: Compared to other quinoline and pyrazolopyrimidine derivatives, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone stands out due to its thioether linkage, which offers additional functionalization possibilities and enhances its reactivity profile.
Similar Compounds:Quinolines: : Chloroquine, an antimalarial agent.
Pyrazolopyrimidines: : Ruxolitinib, a kinase inhibitor used in myelofibrosis.
Thioethers: : Methylthioadenosine, involved in metabolic processes.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-20(26-12-6-8-16-7-4-5-11-19(16)26)14-29-22-18-13-25-27(21(18)23-15-24-22)17-9-2-1-3-10-17/h1-5,7,9-11,13,15H,6,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJNONXHXAHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2730603.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2730605.png)
![2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2730606.png)
![1-[2-(2-chlorophenyl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2730607.png)

![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2730616.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)
![4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730622.png)

![N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2730625.png)
